molecular formula C9H12OS B3387343 4-(Methylthio)phenethyl alcohol CAS No. 81227-89-6

4-(Methylthio)phenethyl alcohol

Cat. No.: B3387343
CAS No.: 81227-89-6
M. Wt: 168.26 g/mol
InChI Key: XYFNPBXIECQOSZ-UHFFFAOYSA-N
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Description

4-(Methylthio)phenethyl alcohol is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

(strain ATCC 27551) . This enzyme plays a crucial role in the metabolism of organophosphorus compounds.

Mode of Action

For instance, Phenylethyl alcohol, a structurally similar compound, is known to act as an antimicrobial, antiseptic, and disinfectant . It’s plausible that 4-(Methylthio)phenethyl alcohol might share some of these properties.

Biochemical Pathways

It’s known that aromatic alcohols like phenylethyl alcohol can influence the production of various aromatic esters, alcohols, and terpenes . These compounds are often involved in flavor and aroma production, suggesting that this compound might have similar effects.

Result of Action

Given its structural similarity to phenylethyl alcohol, it’s plausible that it might share some of its antimicrobial, antiseptic, and disinfectant properties .

Biochemical Analysis

Biochemical Properties

4-(Methylthio)phenethyl alcohol participates in biochemical reactions involving transamination, decarboxylation, and reduction . It interacts with enzymes such as phenylalanine aminotransferase (PAL) and leucine aminotransferase (LTR), which are involved in the Ehrlich pathway . The nature of these interactions involves the conversion of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde and reduction to phenethyl alcohol .

Cellular Effects

Similar compounds like phenethyl alcohol have been shown to affect substrate uptake and cell permeability . It is plausible that this compound may have similar effects on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that similar compounds like phenethyl alcohol can affect substrate uptake and cell permeability over time

Metabolic Pathways

This compound is involved in the Ehrlich pathway, a metabolic pathway for the de novo synthesis of phenethyl alcohol . This pathway involves the conversion of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde and reduction to phenethyl alcohol .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFNPBXIECQOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375018
Record name 2-(4-methylsulfanylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81227-89-6
Record name 2-(4-methylsulfanylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.5 ml 1 M borane-tetrahydrofuiran complex was slowly added to a solution of 1 g (5.5 mmole) 4-(methylmercapto)phenyl acetic acid in 5 ml tetrahydrofuran at −10° C. The reaction mixture was allowed to reach room temperature and the reaction was followed by TLC. After completion 10 ml methanol was added and the solvents were evaporated. Diethyl ether and 2 M sodium hydroxide was added, the phases were separated, the organic phase was dried, filtered and evaporated in vacuo to give 0.8 g (yield 84.4%) of 2-[4-(methylmercapto)phenyl]-1-ethanol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylthio)phenethyl alcohol
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)phenethyl alcohol
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4-(Methylthio)phenethyl alcohol
Reactant of Route 4
4-(Methylthio)phenethyl alcohol
Reactant of Route 5
4-(Methylthio)phenethyl alcohol
Reactant of Route 6
4-(Methylthio)phenethyl alcohol

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